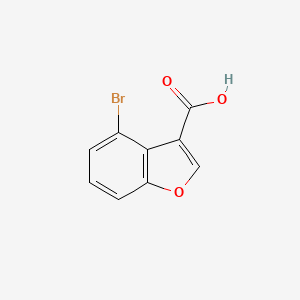

4-Bromo-1-benzofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXWATSUJUTPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 Benzofuran 3 Carboxylic Acid and Its Analogs

Historical and Classical Approaches to Benzofuran-3-carboxylic Acid Synthesis

Classical methods for constructing the benzofuran-3-carboxylic acid skeleton have traditionally relied on multi-step sequences involving ring formation and subsequent functional group manipulation.

One of the foundational strategies for accessing substituted benzofurans involves the manipulation of functional groups on a pre-formed benzofuran (B130515) ring. Lithiation followed by carboxylation is a key method for introducing the carboxylic acid group.

Benzofurans can be preferentially lithiated at the 2-position if it is available. researchgate.net However, if the 2-position is blocked, and an activating group that can coordinate with the lithium cation is present, lithiation can occur at the 3-position. researchgate.net This lithiated intermediate can then react with carbon dioxide to introduce the carboxylic acid group at the desired position. While effective, this method's regioselectivity is highly dependent on the substitution pattern of the starting benzofuran. researchgate.net

Conversely, decarboxylation serves as a method to remove a carboxylic acid group, which can be a strategic step in a synthetic sequence. For instance, 2-carbethoxyisoflavones can be hydrolyzed to their corresponding carboxylic acids, which then undergo thermal decarboxylation. researchgate.net Another classical approach involves the dehydrative decarboxylation of o-acylphenoxyacetic acids upon treatment with a base to prepare the benzofuran core. nih.gov More recent variations on this classical theme involve benzylic deprotonation using a strong base like lithium tetramethylpiperidide (LiTMP), followed by intramolecular cyclization and dehydration to yield the benzofuran structure. nih.gov

Intramolecular cyclization is a cornerstone of benzofuran synthesis, forming the heterocyclic ring from an acyclic precursor. A variety of cyclization reactions have been developed over the years.

One of the oldest methods involves the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. nih.gov This reaction proceeds through a base-catalyzed ring opening, followed by an intramolecular attack of the resulting phenoxide onto the vinyl halide to form the benzofuran ring. nih.gov While this classically yields the 2-carboxylic acid isomer, it represents a fundamental intramolecular cyclization approach to the benzofuran scaffold.

A more direct route to 3-substituted benzofurans involves the cyclodehydration of α-aryloxy ketones. organic-chemistry.org Similarly, the cyclization of o-acylphenoxyacetic acids or their esters with a base is a well-established method. nih.gov Another prominent classical strategy is the Rap-Stoermer reaction, which involves the reaction of salicylaldehydes with α-haloketones in the presence of a base to form 2-acylbenzofurans, which can be further modified. researchgate.net

A versatile one-pot synthesis involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. nih.gov This process proceeds via an in situ Williamson ether formation, followed by ester hydrolysis and an intramolecular cyclization to furnish benzofuran-quinoline hybrids. nih.gov This highlights how classical reactions can be combined into more efficient sequences.

Modern and Catalytic Synthetic Routes to 4-Bromo-1-benzofuran-3-carboxylic acid

Modern synthetic chemistry has introduced powerful catalytic systems that enable the construction of complex molecules like this compound with higher efficiency, selectivity, and functional group tolerance. Transition metals, particularly copper and palladium, play a pivotal role in these advanced methodologies.

Transition metal catalysis has revolutionized benzofuran synthesis. elsevier.comscribd.comacs.org These methods often involve the formation of a key carbon-oxygen bond to close the furan (B31954) ring.

Copper-Catalyzed Reactions: Copper catalysts are widely used for intramolecular C–O bond formation. acs.orgnih.govnih.gov A common strategy is the copper-catalyzed Ullmann-type intramolecular coupling, which can construct the benzofuran ring from a suitably substituted precursor. rsc.org For instance, CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters provides 2,3-disubstituted benzofurans through a domino process of intermolecular C-C bond formation followed by intramolecular C-O bond formation. organic-chemistry.org One-pot procedures using copper iodide as a catalyst can efficiently synthesize benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. nih.gov Another approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for benzofuran synthesis. researchgate.net A frequent approach involves a Sonogashira coupling of 2-halophenols with terminal alkynes, followed by a transition-metal-catalyzed O-heterocyclization. acs.orgnih.gov Palladium catalysts are also effective for the oxidative annulation of phenols and alkenylcarboxylic acids to produce benzofurans. dntb.gov.ua Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool. rsc.org For example, 2-hydroxystyrenes can react with iodobenzenes in the presence of a palladium catalyst to form benzofurans via a C–H activation/oxidation tandem reaction. rsc.org Another advanced strategy is the palladium-catalyzed three-component cascade carbonylation reaction, which can be used to construct complex benzofuran derivatives. researchgate.net

The synthesis of brominated benzofurans is achievable with these methods. For example, a 4-bromo substituent can be introduced on the starting phenol, and the subsequent palladium- or copper-catalyzed cyclization can proceed to form the desired 4-bromo-benzofuran derivative. mdpi.comnih.gov

| Catalyst System | Starting Materials | Key Transformation | Product Type |

| CuI / Base | 1-Bromo-2-iodobenzene, β-keto ester | Domino C-C/C-O coupling | 2,3-disubstituted benzofuran organic-chemistry.org |

| FeCl₃ / CuI | 1-Arylketone | One-pot halogenation & O-arylation | Substituted benzofuran acs.orgnih.gov |

| Pd(OAc)₂ | Phenol, Alkenylcarboxylic acid | Oxidative annulation | 2,3-disubstituted benzofuran dntb.gov.ua |

| [Pd(η³-C₃H₅)Cl]₂ | 2-Halophenol, Alkyne | One-pot Sonogashira/cyclization | 2-substituted benzofuran acs.orgnih.gov |

| Pd(OAc)₂ / Ag₂O | Benzofuran, Hydroxy aryl iodide | Direct arylation & ring closure | Dihydrobenzofuro[3,2-b]benzofuran nih.gov |

To improve synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have been developed for benzofuran synthesis. These strategies allow for the assembly of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. oup.com

A one-pot, five-component reaction involving a Ugi-azide MCR coupled with a Pd/Cu-catalyzed intramolecular cyclization has been described for synthesizing highly substituted tetrazole-benzofuran hybrids. rsc.org This process forms six new bonds in a single operation. rsc.org One-pot syntheses of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives have also been achieved by reacting ethyl 2-chloromethylquinolines with substituted salicylaldehydes. nih.govscielo.br This sequence involves an initial Williamson ether synthesis, followed by hydrolysis and intramolecular cyclization. nih.govscielo.br

Iron and copper catalysis has been combined in one-pot processes for synthesizing benzofurans from simple 1-aryl- or 1-alkylketones. nih.govnih.gov This involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by a copper-catalyzed intramolecular O-arylation. nih.govnih.gov

Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and often improving yields. researchgate.netnih.gov The synthesis of benzofuran derivatives has significantly benefited from this technology.

Microwave-assisted protocols have been developed for the Perkin rearrangement, converting 3-halocoumarins into benzofuran-2-carboxylic acids with significantly reduced reaction times and high yields. nih.gov Multicomponent reactions for synthesizing benzofuran-2-carboxamides from amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles have also been successfully implemented under microwave irradiation. kcl.ac.uk This approach allows for the rapid generation of diverse benzofuran libraries. kcl.ac.uk The cyclization of various precursors to form benzofuran-3(2H)-ones has also been optimized under microwave conditions, demonstrating the broad applicability of this heating method to different benzofuran core structures. researchgate.net The Rap-Stoermer reaction, a classical method, has also been adapted to solvent-free microwave irradiation conditions, affording functionalized benzofurans in excellent yields. researchgate.net

Regioselective Bromination Techniques at the C4 Position of Benzofuran-3-carboxylic acid Scaffold

Achieving regioselective bromination at the C4 position of the benzofuran ring is a significant synthetic challenge, as the electronic properties of the heterocyclic system can direct halogenation to other positions, such as C2, C5, or C7. hw.ac.uk However, research has demonstrated that the presence and position of directing groups on the benzene (B151609) portion of the scaffold can effectively control the site of electrophilic substitution.

A key strategy for directing bromination to the C4 position involves the use of a hydroxyl group at the C5 position. The activating, ortho-para directing nature of the hydroxyl group strongly favors electrophilic attack at the adjacent C4 and C6 positions. This effect has been successfully utilized in the synthesis of C4-brominated benzofuran analogs.

In a study by Kossakowski et al., the bromination of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was investigated. mdpi.com Treatment of this substrate with bromine in a chloroform (B151607) solvent resulted in a highly regioselective reaction. The electrophilic bromine was directed to the C4 position, yielding methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com This outcome highlights the powerful directing influence of the C5-hydroxyl group, which overrides the electronic effects of the furan ring that might otherwise favor substitution elsewhere.

Further research has shown that this directing effect is consistent even with different functional groups at other positions. For instance, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide using bromine in acetic acid also resulted in substitution at the C4 position. nih.gov This suggests that the C5-hydroxyl group is a reliable and effective tool for achieving the desired C4 regioselectivity in the bromination of benzofuran-3-carboxylic acid derivatives. The general principle involves leveraging the electronic activation provided by an ortho-positioned electron-donating group to direct the incoming electrophile (bromine) to the desired carbon atom.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are typically optimized include the choice of brominating agent, solvent, reaction temperature, and reaction time.

In the synthesis of methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a specific set of conditions was reported to provide a high yield. mdpi.com The reaction was performed using elemental bromine as the brominating agent and chloroform as the solvent. The mixture was stirred for 8 hours at room temperature to complete the reaction. Following purification by column chromatography, the desired C4-brominated product was obtained in a notable 77% yield. mdpi.com

While this specific procedure was successful, further optimization could involve exploring alternative conditions. For instance, the choice of solvent can significantly impact reaction rates and selectivity. Less hazardous solvents could be screened as replacements for chloroform. Brominating agents other than elemental bromine, such as N-Bromosuccinimide (NBS), are also commonly used and can sometimes offer milder reaction conditions and improved selectivity, potentially reducing the formation of byproducts. nih.gov

Temperature is another critical factor. While the reported synthesis proceeded efficiently at room temperature, minimizing energy consumption, other systems might require heating to achieve a reasonable reaction rate or cooling to control exothermic reactions and prevent side reactions. The reaction time of 8 hours suggests a moderately paced reaction, and optimization studies would typically monitor the reaction progress over time using techniques like Thin-Layer Chromatography (TLC) to determine the minimum time required for completion, thus preventing potential product degradation from prolonged exposure to reaction conditions. mdpi.com

| Parameter | Condition |

|---|---|

| Starting Material | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

| Brominating Agent | Bromine (Br₂) |

| Solvent | Chloroform (CHCl₃) |

| Temperature | Room Temperature |

| Reaction Time | 8 hours |

| Purification | Column Chromatography |

| Yield | 77% |

Green Chemistry Principles in the Synthesis of Benzofuran Derivatives

The application of green chemistry principles to the synthesis of benzofuran derivatives aims to reduce the environmental impact of chemical processes. yale.edu These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. yale.eduyoutube.com

In the context of synthesizing this compound and its analogs, several green chemistry strategies can be considered.

Safer Solvents: The reported use of chloroform for bromination is effective but poses environmental and health risks. mdpi.com A key green improvement would be to replace it with a more benign solvent. Green solvents could include water, ethanol, or deep eutectic solvents (DES), which are known for being environmentally friendly. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu While electrophilic bromination often uses a stoichiometric amount of bromine, catalytic methods for halogenation are an active area of research. The use of greener catalysts, such as zirconium chloride, has been reported in the synthesis of other benzofuran derivatives, offering an alternative to traditional Lewis acids. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as demonstrated in the C4-bromination procedure, is a core principle of green chemistry as it minimizes energy requirements. mdpi.comyale.edu Solvent-free methods, such as grinding reactants together, can also be highly energy-efficient and reduce solvent waste. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Direct C-H functionalization is an ideal strategy from an atom economy perspective, as it avoids the need for pre-functionalized substrates, thereby reducing synthetic steps and waste. hw.ac.uk Developing a direct C-H bromination method for the benzofuran-3-carboxylic acid core that does not require strong directing groups would be a significant advancement in this area.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Chemical Transformations and Derivatization of 4 Bromo 1 Benzofuran 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a primary site for modification, allowing for the introduction of various functional groups through well-established organic reactions.

Esterification and Amidation Reactions

Esterification: The conversion of 4-Bromo-1-benzofuran-3-carboxylic acid to its corresponding esters can be readily achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This equilibrium-driven process typically utilizes an excess of the alcohol to favor the formation of the ester. For instance, the methyl ester, methyl 4-bromo-1-benzofuran-3-carboxylate, can be synthesized by refluxing the parent carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid.

A related compound, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, has been successfully esterified to its methyl ester by reaction with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone. mdpi.com This method offers an alternative under basic conditions.

Amidation: The carboxylic acid can also be converted to a variety of primary, secondary, and tertiary amides. Direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid to the more reactive acyl chloride. The resulting 4-bromo-1-benzofuran-3-carbonyl chloride can then be treated with a wide range of amines to afford the corresponding amides.

For example, the synthesis of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide was achieved by first treating the corresponding carboxylic acid with oxalyl chloride, followed by the addition of ammonium hydroxide. mdpi.com This demonstrates a viable route for the formation of primary amides from this class of compounds.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 4-bromo-1-benzofuran-3-carboxylate | Esterification |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (4-bromo-1-benzofuran-3-yl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, followed by further reduction of the intermediate aldehyde. chemguide.co.uk Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org

Decarboxylation: The removal of the carboxylic acid group to yield 4-bromobenzofuran (B139882) is a potential transformation, though it often requires harsh conditions for simple aromatic carboxylic acids. However, decarboxylative halogenation offers an alternative pathway. For instance, a transition-metal-free decarboxylative bromination of various aromatic carboxylic acids, including benzofuran-2-carboxylic acid, has been reported. nih.gov This reaction converts the carboxylic acid to an aryl bromide. While this specific reaction on this compound would lead to a dibrominated product, it highlights the possibility of decarboxylative functionalization.

Reactions Involving the Bromine Atom at the C4 Position

The bromine atom at the C4 position is a key handle for further functionalization of the benzofuran (B130515) core, primarily through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAAr) on aryl halides is generally challenging and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.gov In the case of this compound, the benzofuran ring system itself and the carboxylic acid group are not strongly activating for SNAAr. Therefore, direct displacement of the bromine atom by common nucleophiles like alkoxides or amines under standard conditions is expected to be difficult. However, under forcing conditions or with the use of metal catalysts, such transformations may be possible.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The bromine atom at the C4 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl linkages. This compound can be coupled with various aryl or heteroaryl boronic acids to generate 4-aryl-1-benzofuran-3-carboxylic acid derivatives. It is worth noting that the presence of a carboxylic acid group can sometimes interfere with Suzuki reactions, and it may be advantageous to perform the coupling on the corresponding ester, followed by hydrolysis if the free acid is desired. reddit.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This reaction would allow for the introduction of an alkynyl substituent at the C4 position of the benzofuran ring, leading to the synthesis of 4-alkynyl-1-benzofuran-3-carboxylic acid derivatives. A domino intermolecular Sonogashira coupling followed by cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans from 2-(2-bromophenoxy) derivatives and terminal acetylenes. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new carbon-carbon bond at one of the vinylic positions of the alkene. lookchemmall.com This reaction could be employed to introduce a vinyl or substituted vinyl group at the C4 position of this compound. The presence of a pendant carboxylic acid has been shown to direct the arylation of tri- and tetrasubstituted olefins in some Heck reactions. nih.gov

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 4-Aryl-1-benzofuran-3-carboxylic acid |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1-benzofuran-3-carboxylic acid |

| Heck Reaction | Alkene | Pd catalyst, Base | 4-Vinyl-1-benzofuran-3-carboxylic acid |

Electrophilic and Nucleophilic Substitutions on the Benzofuran Ring System

The benzofuran ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The benzofuran ring is generally susceptible to electrophilic attack. Theoretical calculations and experimental observations suggest that for the unsubstituted benzofuran, electrophilic substitution occurs preferentially at the C2 position, and to a lesser extent at the C3 position. organic-chemistry.orgnih.gov In this compound, the C3 position is already substituted. The bromine atom at C4 is a deactivating, ortho-, para-director, while the fused benzene (B151609) ring directs electrophiles to the furan (B31954) ring. The carboxylic acid group at C3 is a deactivating, meta-director within the furan ring. The interplay of these directing effects would likely make further electrophilic substitution on the furan ring challenging and could potentially lead to a mixture of products on the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. libretexts.orgmsu.edu

Nucleophilic Substitution: As previously mentioned, nucleophilic substitution on the benzofuran ring is generally difficult unless activated by strong electron-withdrawing groups. The electron-rich nature of the benzofuran system makes it more prone to electrophilic attack. Therefore, nucleophilic substitution reactions directly on the carbon atoms of the benzofuran ring of this compound are not expected to be a primary mode of reactivity under standard conditions.

Functional Group Interconversions and Scaffold Modification

Functional group interconversions of this compound primarily involve reactions of the carboxylic acid and the aryl bromide. These transformations are crucial for modifying the molecule's properties and for using it as an intermediate in the synthesis of more complex structures.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into other functional groups, such as esters and amides, through standard organic synthesis methods.

Esterification: The formation of esters from carboxylic acids can be achieved by heating with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk More advanced methods, like the Steglich esterification, use coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst, which allows the reaction to proceed under mild conditions and provides good yields, even for sterically hindered alcohols. organic-chemistry.org Another approach involves using N-bromosuccinimide (NBS) as a catalyst for direct esterification with alcohols. nih.gov

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form the corresponding amides. This transformation is one of the most common in medicinal chemistry. diva-portal.org The reaction typically requires the activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, which is then reacted with an amine. nih.govmdpi.com Alternatively, a wide array of peptide coupling reagents can be used to facilitate the reaction directly, such as carbodiimides (e.g., EDC) or phosphonium-based reagents. rsc.orgluxembourg-bio.com These methods are often highly efficient and prevent racemization when chiral amines are used. rsc.org

Decarboxylation: The carboxyl group can be removed from the aromatic ring in a process known as decarboxylation. Halodecarboxylation reactions, such as the Hunsdiecker reaction, replace the carboxyl group with a halogen. acs.org More modern, transition-metal-free methods have also been developed for the decarboxylative bromination of aromatic carboxylic acids. nih.gov This transformation would convert this compound into 4-bromo-1-benzofuran.

Table 1: Potential Functional Group Interconversions of the Carboxylic Acid Moiety

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | chemguide.co.uk |

| Steglich Esterification | Alcohol (R-OH), DCC, DMAP | Ester | organic-chemistry.org |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), Base | Amide | nih.gov |

| Amide Formation (Direct Coupling) | Amine (R-NH₂), Coupling Reagent (e.g., EDC, T3P) | Amide | rsc.orgluxembourg-bio.com |

| Decarboxylative Bromination | Brominating Agent (e.g., NBS), Catalyst | Aryl Bromide (decarboxylated) | nih.gov |

Modifications Involving the Bromo Group

The bromine atom on the benzofuran ring is a key handle for scaffold modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org Applying this reaction to this compound (or its ester derivative) would enable the introduction of a wide variety of aryl or vinyl substituents at the C4 position, creating biaryl or styrenyl benzofuran structures. nih.govikm.org.my

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing aryl amines. organic-chemistry.org This transformation could be used to replace the bromine atom of the title compound with a range of primary or secondary amines, yielding 4-amino-1-benzofuran-3-carboxylic acid derivatives. wikipedia.orgsemanticscholar.org The development of specialized ligands has greatly expanded the scope of this reaction, making it a cornerstone of modern synthetic chemistry. wikipedia.orgsemanticscholar.org

Table 2: Potential Scaffold Modifications via the Bromo Group

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Carbon-Carbon | nih.govlibretexts.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R-NH₂) | Pd Catalyst, Ligand, Base (e.g., NaOtBu) | Carbon-Nitrogen | wikipedia.orgorganic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

Chromatographic and Separation Techniques for Purity Assessment and Isolation

The purity assessment and successful isolation of 4-Bromo-1-benzofuran-3-carboxylic acid are critical steps following its synthesis to ensure the compound is free from starting materials, intermediates, and by-products. Chromatographic techniques are indispensable for both analytical-scale purity determination and preparative-scale isolation. The selection of a specific method depends on the polarity of the compound, its volatility, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound with high accuracy and precision. Given the compound's structure, which includes a polar carboxylic acid group and a non-polar bromobenzofuran ring system, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture. The retention of this compound on the column is influenced by the hydrophobic interactions between the bromobenzofuran moiety and the stationary phase. To ensure good peak shape and reproducible retention times, the ionization of the carboxylic acid group is typically suppressed by acidifying the mobile phase. This is achieved by adding a small amount of an acid like acetic acid or formic acid to the aqueous component of the mobile phase. Detection is commonly performed using a UV detector, as the benzofuran (B130515) ring system is a strong chromophore. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A typical set of conditions for the RP-HPLC analysis of a related compound, 3-methylbenzofuran-2-carboxylic acid, has been established, providing a strong basis for a method for this compound. journalijcar.org

| Parameter | Condition |

|---|---|

| Stationary Phase/Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Acetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Expected Result | A sharp, symmetrical peak for the pure compound. Purity is often reported as >95-99% based on peak area. |

Gas Chromatography (GC)

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the injector port. Therefore, derivatization is typically required to analyze this compound by GC. nih.gov The carboxylic acid group is converted into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.

This derivatization step allows the compound to be readily vaporized and passed through the GC column. When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for not only assessing purity but also for identifying and structurally characterizing volatile impurities. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Diazomethane |

| Stationary Phase/Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Analysis Goal | Quantification of the derivatized compound and identification of volatile impurities. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique used to qualitatively monitor the progress of reactions and to quickly assess the purity of fractions collected during purification. mdpi.com For this compound, silica (B1680970) gel plates are the standard stationary phase.

A key consideration for the TLC of carboxylic acids is the choice of the mobile phase. Using neutral solvent systems can often result in significant "tailing" or streaking of the spot, which complicates interpretation. This occurs because of the strong interaction between the acidic proton and the silica gel. To obtain a compact and well-defined spot, a small percentage of a weak acid, such as acetic or formic acid, is typically added to the eluent. researchgate.net Visualization of the spot is easily achieved under UV light (254 nm) due to the UV-active benzofuran core.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) with 1% Acetic Acid |

| Visualization | UV lamp at 254 nm |

| Observation | A single, well-defined spot indicates a likely pure compound. The disappearance of starting material spots indicates reaction completion. |

Preparative Column Chromatography for Isolation

For the purification and isolation of this compound on a preparative scale, column chromatography is the most common and effective method. mdpi.com This technique operates on the same principles as TLC but is used to separate larger quantities of material. The crude product is loaded onto the top of a column packed with a stationary phase, typically silica gel.

An eluent, often a solvent system optimized by prior TLC analysis, is then passed through the column. The components of the crude mixture travel down the column at different rates based on their affinity for the stationary phase. Fractions are collected as the solvent exits the column, and those containing the pure desired product (as determined by TLC) are combined and the solvent evaporated to yield the purified this compound. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of ethyl acetate in hexane), is often employed for efficient separation. google.com

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (70-230 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate, potentially with 0.5-1% Acetic Acid |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

| Outcome | Isolation of pure this compound. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of molecules. jetir.orgnih.govresearchgate.net DFT methods provide a balance between computational cost and accuracy, making them suitable for studying complex organic molecules like 4-Bromo-1-benzofuran-3-carboxylic acid. These calculations are used to optimize the molecular geometry and to derive various electronic descriptors that characterize the molecule's behavior. For instance, in a study on the related 1-benzofuran-3-carboxylic acid, the DFT/B3LYP/6-311++G(d,p) level of theory was used to investigate its structural and electronic properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be distributed primarily across the electron-rich benzofuran (B130515) ring system. The LUMO is anticipated to be localized over the π-system and the electron-withdrawing carboxylic acid group. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity and greater polarizability. researchgate.netresearchgate.net Analysis of related benzofuran carboxylic acids has shown that these FMOs are the main orbitals involved in determining the molecule's optical and electrical properties. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron; related to the ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; related to the electron affinity. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A small gap suggests high reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.combhu.ac.in The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inwolfram.com

Theoretical vibrational analysis using DFT is employed to predict the infrared (IR) and Raman spectra of a molecule. jetir.org The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. These predictions are highly valuable for interpreting experimental spectroscopic data. nih.gov

For this compound, key predicted vibrational frequencies would include the characteristic stretching modes of the carboxylic acid group. The O-H stretching vibration is expected to appear as a broad band, typically in the 3500–2500 cm⁻¹ region in experimental spectra, due to hydrogen bonding. spectroscopyonline.com The C=O carbonyl stretch is a strong, sharp absorption anticipated in the 1730–1680 cm⁻¹ range. spectroscopyonline.com Other significant vibrations would include C-O stretching, C-H stretching and bending, and the C-Br stretching frequency, which typically appears at lower wavenumbers.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3500 - 2500 | Strong, Broad |

| Carboxylic Acid (C=O) | Stretching | 1730 - 1680 | Strong |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Strong |

| Carboxylic Acid (O-H) | Bending (Out-of-plane wag) | 960 - 900 | Medium, Broad |

| Bromoalkane (C-Br) | Stretching | 690 - 515 | Medium to Strong |

Note: Ranges are based on general spectroscopic data for functional groups. spectroscopyonline.comlibretexts.org

Conformational Analysis and Energy Minimization Studies

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group around the single bond connecting it to the benzofuran ring.

Energy minimization studies, often conducted by performing a potential energy surface (PES) scan, can determine the rotational barrier and identify the lowest energy conformer. nih.gov The benzofuran moiety itself is largely planar. mdpi.com Computational studies on similar structures suggest that the most stable conformation is likely one where the carboxylic acid group is coplanar with the benzofuran ring system, potentially stabilized by intramolecular interactions. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential lead compounds.

For this compound, docking simulations would be used to explore its potential interactions within the active site of a specific biological target. The simulations would identify key binding interactions, such as hydrogen bonds formed by the carboxylic acid group, halogen bonds involving the bromine atom, and π-π stacking or hydrophobic interactions involving the benzofuran ring. aip.org The results are often expressed as a binding energy or docking score, which provides an estimate of the binding affinity. Such studies have been performed on various benzofuran derivatives to evaluate their potential as inhibitors for targets like Mycobacterium tuberculosis polyketide synthase 13 or against cancer-related proteins. nih.govnih.gov

| Interaction Type | Description | Potential Involving this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The bromine atom can interact with nucleophilic residues in a protein's active site. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzofuran ring system can form hydrophobic interactions with nonpolar amino acid residues. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic portion of the benzofuran ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating chemical reaction mechanisms. By mapping the reaction pathway, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how a reaction proceeds. mdpi.com

For this compound, computational studies could be applied to investigate its synthesis or subsequent chemical transformations. For example, DFT calculations can model the transition states and intermediates involved in the cyclization steps common in benzofuran synthesis. acs.org This provides insights into reaction feasibility, kinetics, and the factors controlling regioselectivity and stereoselectivity, which is essential for optimizing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (focus on in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting their in vitro activity, thereby guiding the design of new derivatives with enhanced potency. These studies typically involve the development of a model that correlates various calculated molecular descriptors with experimentally determined biological data.

A common approach involves developing 2D-QSAR and 3D-QSAR models. For instance, in a study on benzofuran-based vasodilators, a 2D-QSAR model was developed to describe the bioactivity of newly synthesized analogs. nih.gov Such models are built using software like CODESSA PRO, which can calculate a wide array of molecular descriptors. nih.gov The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques like Best Multiple Linear Regression (BMLR). nih.gov

In a representative 2D-QSAR study on a series of benzofuran derivatives, descriptors are calculated and a linear or non-linear equation is generated. For example, a study on novel benzofuran derivatives as LSD1 inhibitors utilized gene expression programming (GEP) to build a non-linear QSAR model, which showed good predictive stability. researchgate.net The descriptors used in these models can be of various types, including semiempirical, electronic, and topological indices. nih.govnih.gov

The following table illustrates a hypothetical set of descriptors and their contribution to a QSAR model for a series of benzofuran derivatives, based on methodologies found in the literature.

| Descriptor Name | Descriptor Type | Coefficient | t-criterion |

| Max e-e repulsion for bond C-O | Semiempirical | -0.58 | 7.79 |

| Min H-bond energy | Constitutional | 0.89 | 6.54 |

| Wiener index (W) | Topological | 1.23 | 5.98 |

| Total energy (Te) | Electronic | -0.45 | 4.72 |

This table is illustrative and based on general findings in QSAR studies of related compounds. nih.govnih.gov

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), provide insights into the spatial requirements for biological activity. These models are often considered superior for explaining and predicting activity as they take the three-dimensional structure of the molecules into account. mdpi.com In a 3D-QSAR study, the molecule's steric and electrostatic fields are sampled and correlated with biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in activity. mdpi.comscholarsresearchlibrary.com This visual feedback is invaluable for rational drug design. mdpi.com

The predictive power of a QSAR model is crucial. A robust model should not only explain the variance in the activity of the training set of compounds but also accurately predict the activity of a separate test set of compounds. researchgate.net A high external predictivity (pred_r²) is indicative of a reliable model. scholarsresearchlibrary.com The following table shows typical statistical parameters used to evaluate the quality of a QSAR model, with values indicating a statistically significant model.

| Statistical Parameter | Value | Description |

| N | 24 | Number of compounds in the dataset |

| n | 4 | Number of descriptors in the model |

| R² | 0.816 | Coefficient of determination (goodness of fit) |

| R²cvOO | 0.731 | Cross-validated R² (Leave-One-Out) |

| R²cvMO | 0.772 | Cross-validated R² (Leave-Many-Out) |

| F | 21.103 | Fisher statistic (statistical significance of the model) |

| s² | 6.191 x 10⁻⁸ | Variance of the regression |

This data is based on a 2D-QSAR study of benzofuran derivatives and illustrates a statistically robust model. nih.gov

Ultimately, the goal of QSAR modeling in the context of this compound is to guide the synthesis of new derivatives with improved in vitro efficacy for a specific biological target. By understanding the structural features that are crucial for activity, medicinal chemists can prioritize the synthesis of the most promising compounds, saving time and resources. mdpi.com

Biological Activity Investigations: in Vitro and Mechanistic Insights

In Vitro Antimicrobial and Antifungal Activity Studies of 4-Bromo-1-benzofuran-3-carboxylic acid Derivatives

The introduction of halogen atoms into the benzofuran (B130515) structure is a known strategy to enhance antimicrobial activity. nih.govmdpi.com Unsubstituted esters of benzofuran-3-carboxylic acid often show no microbiological activity, but the presence of halogens can confer potent antibacterial and antifungal properties. nih.govmdpi.com

Research by Kossakowski et al. demonstrated the synthesis and evaluation of halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. nih.govmdpi.com One such derivative, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, exhibited notable activity against Gram-positive bacteria and specific Candida species. nih.govmdpi.com This compound, along with a chlorinated analogue, was found to be active against Gram-positive cocci with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. nih.gov Specifically, the 4-bromo derivative showed antifungal activity against Candida albicans and Candida parapsilosis at a MIC of 100 μg/mL. nih.gov The activity appears linked to the presence of two halogen substituents on the acetyl group, as derivatives with only one halogen were inactive. nih.govmdpi.com

The following table summarizes the antimicrobial and antifungal activity of a key this compound derivative.

| Compound | Microorganism | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive cocci | Antibacterial | 50 - 200 | nih.gov |

| Candida albicans | Antifungal | 100 | nih.gov | |

| Candida parapsilosis | Antifungal | 100 | nih.gov |

While the precise mechanisms of action for this compound derivatives are not fully elucidated, the activity of the broader benzofuran class offers some insights. For instance, certain pyridyl-benzofuran derivatives are known to inhibit fungal N-myristoyltransferase, an enzyme crucial for fungal viability. It is hypothesized that halogenated derivatives may exert their effects through similar enzyme inhibition pathways or by disrupting microbial membranes, a common mechanism for antimicrobial compounds. However, specific studies detailing these mechanisms for 4-bromo derivatives are limited.

In Vitro Cytotoxic and Anticancer Activity Evaluations on Cell Lines

The addition of bromine to the benzofuran scaffold has been shown to significantly enhance anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological targets. nih.gov Various bromo-benzofuran derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

For example, a derivative with a bromine atom on the methyl group at the 3-position of the benzofuran ring showed remarkable cytotoxicity against K562 (human chronic leukemia) and HL60 (human acute leukemia) cells, with IC50 values of 5 μM and 0.1 μM, respectively, while showing no toxicity to normal cells. nih.gov Another study highlighted a bromo-benzofuran oxadiazole conjugate as the most efficient against HCT116 (human colon cancer) cells, with an IC50 value of 3.27 μM. nih.gov Furthermore, 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide (B1298429) was identified as a promising candidate due to its significant antiproliferative activity and selective inhibition of the HIF-1 pathway. nih.gov

The table below presents the cytotoxic activities of selected bromo-benzofuran derivatives against various cancer cell lines.

| Compound Derivative Type | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| 3-Bromomethyl-benzofuran | K562 | Chronic Myeloid Leukemia | 5 | nih.gov |

| 3-Bromomethyl-benzofuran | HL60 | Acute Promyelocytic Leukemia | 0.1 | nih.gov |

| Bromo-benzofuran oxadiazole conjugate | HCT116 | Colon Cancer | 3.27 | nih.gov |

| 5-Bromo-benzofuran-chalcone | MCF-7 | Breast Cancer | 3.22 | scispace.com |

| 5-Bromo-benzofuran-chalcone | A-549 | Lung Cancer | 2.74 | scispace.com |

A key mechanism behind the cytotoxic effects of many anticancer agents is the induction of apoptosis, or programmed cell death. Studies have shown that bromo-benzofuran derivatives are capable of inducing apoptosis in cancer cells. For instance, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide was found to inhibit the growth of human hepatocellular carcinoma (HCC) cells by inducing their apoptosis. nih.gov

Further investigation into the apoptotic pathway revealed that certain benzofuran derivatives significantly increase the activity of caspase 3/7, which are key executioner caspases in the apoptotic cascade. nih.gov One study demonstrated that a specific brominated benzofuran derivative led to a nearly five-fold increase in caspase 3/7 activity in K562 leukemia cells, confirming its pro-apoptotic properties. mdpi.com Mechanistic studies also suggest that some benzofuran derivatives can induce G2/M phase cell cycle arrest, which subsequently leads to apoptosis. nih.govnih.gov

The generation of reactive oxygen species (ROS) is another mechanism through which some anticancer compounds exert their effects. Excessive ROS levels can induce oxidative stress, leading to cellular damage and apoptosis. Research on brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one has shown that these compounds have pro-oxidative effects and can increase ROS levels within cancer cells. mdpi.com In a study using K562 leukemia cells, exposure to these compounds, particularly after 12 hours, led to a higher concentration of hydrogen peroxide, indicating that their oxidative action might be linked to superoxide (B77818) generation. mdpi.com This aligns with findings that some benzofuran derivatives induce apoptosis in human chondrosarcoma cells through ROS generation and subsequent mitochondrial dysfunction. mdpi.com

Identifying the molecular targets of bromo-benzofuran derivatives is crucial for understanding their anticancer mechanisms. Several targets have been identified for this class of compounds.

Tubulin Binding: Microtubules are essential for cell division, making them a prime target for anticancer drugs. Certain benzofuran derivatives have been identified as tubulin polymerization inhibitors. nih.gov One such compound was shown to inhibit tubulin polymerization, disrupt mitotic spindle formation, and cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis in HepG2 cells. nih.gov Molecular docking studies confirmed that this compound fits into the colchicine (B1669291) binding site of tubulin, a known mechanism for disrupting microtubule dynamics. nih.gov

Enzyme Inhibition: Various enzymes involved in cancer progression have been identified as targets for benzofuran derivatives.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Benzofuran-appended 4-aminoquinazoline hybrids have been evaluated as EGFR tyrosine kinase (EGFR-TK) inhibitors. tandfonline.comnih.gov Certain derivatives exhibited significant inhibitory activity against EGFR-TK phosphorylation, with IC50 values (e.g., 29.3 nM and 31.1 nM) comparable to the known inhibitor Gefitinib. nih.gov

mTOR Signaling: The mTOR pathway is frequently dysregulated in cancer. nih.govresearchgate.net Benzofuran derivatives have been designed as inhibitors of the mTOR signaling pathway, with some showing potent cytotoxic activity against head and neck cancer cell lines. nih.govresearchgate.net

Glycogen Synthase Kinase-3β (GSK3β): A bromo-benzofuran derivative was found to induce apoptosis in pancreatic and colon cancer cells through the decrease of GSK3β. nih.gov

In Vitro Enzyme Inhibition and Receptor Binding Assays

Beyond direct anticancer applications, derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and receptors, highlighting their broader therapeutic potential.

As mentioned, bromo-benzofuran derivatives have shown potent inhibitory activity against key enzymes in cancer signaling pathways, such as EGFR-TK and mTOR. nih.govtandfonline.comnih.gov In addition to these, a series of benzofuran derivatives were identified as specific, potent inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), an enzyme involved in the immune response and linked to cancer and autoimmune diseases. nih.gov

Furthermore, studies have explored the interaction of benzofuran derivatives with proteins like bovine serum albumin (BSA), which serves as a model for understanding how these compounds might be transported and delivered in the bloodstream. encyclopedia.pubmdpi.com These protein binding studies are essential for characterizing the pharmacokinetic properties of potential drug candidates. encyclopedia.pubmdpi.com While specific receptor binding assays for this compound itself are not widely reported, the demonstrated ability of the benzofuran scaffold to interact with a variety of biological macromolecules suggests a promising area for future research. merckmillipore.com

Identification of Molecular Targets

Research into brominated benzofuran derivatives has identified several key molecular targets, highlighting the therapeutic potential of this class of compounds. These targets include receptors involved in neurological disorders and enzymes crucial for pathogen survival and cancer progression.

Adenosine (B11128) A2A Receptor Antagonists: The benzofuran structure has been utilized as a scaffold for the development of antagonists for the adenosine A2A receptor. nih.gov These receptors are G-protein-coupled receptors that play significant roles in various physiological processes, and their modulation is a target for treating conditions like Parkinson's disease. nih.gov A series of benzofuran derivatives have been synthesized and studied for their antagonistic activities at the A2A receptor. nih.gov Modifications to the core structure, including replacements of ester groups with a phenyl ring and alterations of the amide moiety, have led to compounds with enhanced antagonistic activity and improved pharmacokinetic profiles, identifying them as suitable for further evaluation in animal models. nih.gov

N-myristoyltransferase (NMT) Inhibitors: N-myristoyltransferase is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This process, known as N-myristoylation, is vital for protein trafficking, signal transduction, and cellular localization. nih.gov NMT is considered a valuable target for anticancer and antimalarial drug discovery. nih.govpdbj.org Benzofuran-based inhibitors have been designed and synthesized to target NMT. Specifically, a benzofuran inhibitor was identified that binds to the Plasmodium vivax N-myristoyltransferase, demonstrating the scaffold's potential in developing novel antimalarial agents. pdbj.org The optimization of a focused NMT inhibitor library led to early lead compounds with good enzyme and cellular potency, providing a strong starting point for further development. pdbj.org

Structure-Activity Relationship (SAR) Studies of Brominated Benzofuran Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs. nih.gov For brominated benzofuran carboxylic acid derivatives, SAR studies have revealed critical insights into the role of the bromine atom and other substituents.

Recent studies have highlighted various classes of hybrid benzofuran derivatives, such as those combined with chalcone, triazole, piperazine, and imidazole, as potent cytotoxic agents. nih.gov The core benzofuran structure is frequently used by medicinal chemists to synthesize new derivatives for a variety of disorders. nih.gov The ester group at the C-2 position is often a key site for cytotoxic activity, and introducing heterocyclic substitutions at this position can also impact cytotoxicity. scienceopen.com

Impact of Bromine Position and Substituent Modifications on In Vitro Activity

The position of the bromine atom on the benzofuran ring is a critical determinant of the compound's biological activity. nih.gov The addition of halogens like bromine, chlorine, or fluorine often leads to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on a target molecule, which can substantially improve binding affinity. nih.gov

Key findings from SAR studies include:

Enhanced Cytotoxicity: The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity against both normal and cancer cell lines. nih.gov For instance, a compound with a bromine atom on the methyl group at the 3-position of the benzofuran ring showed remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov

Influence of Hydrophobicity: Adding a bromine atom at the 2-position of the furan (B31954) ring can significantly increase the hydrophobicity of the benzofuran system. nih.gov This property can influence how the molecule interacts with biological membranes and target proteins.

Antimicrobial Activity: In the context of antimicrobial activity, SAR studies revealed that electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of an attached aryl ring tend to increase potency. nih.gov Compounds featuring two bromo substituents have exhibited excellent antibacterial activity against multiple bacterial strains. nih.gov

Position-Specific Effects: The specific placement of the bromine atom is crucial. While attaching bromine to alkyl or acetyl chains can produce pronounced cytotoxic activity, substituting it directly onto the benzene (B151609) or furan ring does not always increase cytotoxic effects. nih.gov Several studies have emphasized the influence of the halogen atom's position on cytotoxic activity. nih.gov

| Compound Modification | Observed Biological Effect | Cell Lines / Strains Tested | Reference |

|---|---|---|---|

| Bromine on methyl group at C-3 position | Remarkable cytotoxic activity | K562, HL60 (Leukemia) | nih.gov |

| Two bromo substituents (C-5 of benzofuran, C-4 of phenyl ring) | Excellent antibacterial activity | Various bacterial strains | nih.gov |

| Bromo substituent in alkyl chain attached to furan ring | Increased cytotoxic activity | K562, MOLT-4, HeLa | nih.gov |

| Halogen (Bromo) substitution at C-5 position | Moderate osteoblastogenic activity | ST2 cells | jst.go.jp |

Development of Assays and Methodologies for Biological Screening

To evaluate the biological activity of this compound and its derivatives, a variety of in vitro assays and screening methodologies are employed. These techniques are essential for determining cytotoxicity, antimicrobial efficacy, and other pharmacological properties.

Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic and antiproliferative effects of compounds on various cancer cell lines. mdpi.comresearchgate.net This assay measures the metabolic activity of cells, which is indicative of cell viability. Benzofuran derivatives have been tested using this method against a range of cell lines, including leukemia, cervix carcinoma, and lung cancer cells. nih.govmdpi.com

Antimicrobial Activity Screening: The antimicrobial activity of benzofuran derivatives is often determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC). nih.gov Mueller-Hinton broth is a standard medium used for testing against bacterial strains like Staphylococcus aureus and Salmonella typhimurium. nih.gov

Antioxidant Activity Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) method is a common and straightforward assay to determine the in vitro antioxidant activity of synthesized compounds. nih.gov This test measures the ability of the compound to scavenge free radicals, with L-ascorbic acid often used as a positive control. nih.gov

Enzyme-Based Assays: In addition to cell-based assays, enzyme-based assays are used to investigate the inhibitory effects of compounds on specific molecular targets. researchgate.net For example, to confirm inhibition of a particular enzyme like SIRT1, an in vitro enzyme-based assay would be performed to measure the compound's IC50 value. researchgate.net

These methodologies provide a comprehensive framework for the initial biological screening of novel benzofuran derivatives, enabling the identification of promising lead compounds for further investigation. mdpi.com

Applications As a Synthetic Intermediate and Advanced Materials Precursor

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The substituted benzofuran (B130515) scaffold is a privileged structure in organic synthesis, and 4-Bromo-1-benzofuran-3-carboxylic acid acts as a valuable building block for constructing more intricate molecular architectures. The presence of the bromine atom and the carboxylic acid functional group allows for a wide range of chemical transformations, making it an ideal precursor for diverse organic compounds.

The benzofuran nucleus is a core component of numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.gov Halogenated derivatives of benzofuran-3-carboxylic acids, in particular, have garnered significant interest in medicinal chemistry as precursors for potential therapeutic agents. The bromine atom on the benzene (B151609) ring can increase the biological activity and selectivity of the resulting molecules, possibly due to the formation of halogen bonds. nih.gov

Research has demonstrated that derivatives synthesized from brominated benzofuran carboxylic acids exhibit significant biological properties. For instance, compounds derived from structures like 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines, including leukemia, cervix carcinoma, and others. nih.gov Furthermore, the synthesis of methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been reported, and its derivatives have shown promising antimicrobial and antifungal activities. mdpi.comresearchgate.net The benzofuran scaffold is a key structural unit in a variety of biologically active compounds, and its derivatives have been shown to possess a wide range of properties, including antimicrobial and anticancer activities. nih.gov

Table 1: Examples of Bioactive Scaffolds Derived from Brominated Benzofuran Carboxylic Acids

| Derivative Class | Starting Material Analogue | Potential Biological Activity |

|---|---|---|

| Benzofuran-3-carboxamides | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Anticancer nih.gov |

The application of benzofuran derivatives extends into the agrochemical sector. nih.govacs.org Certain derivatives of this compound have shown potential as antifungal agents for the prevention and treatment of fungal infections in plants. mdpi.com For example, patented compounds derived from brominated benzofurans exhibit synergistic antifungal activity, highlighting their utility in crop protection. mdpi.com The antifungal properties of brominated furanones against significant plant and human pathogens like Candida albicans further underscore the potential of this class of compounds in agrochemical development. researchgate.netnih.gov The benzofuran core is recognized for its role in the synthesis of compounds used in the agrochemical industry. deu.edu.tr

Integration into Functional Materials

Beyond biological applications, the unique electronic and structural properties of the benzofuran ring system make this compound a valuable precursor for the synthesis of advanced functional materials.

Benzofuran derivatives are utilized in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.govresearchgate.net A notable example is the synthesis of poly(benzofuran-co-arylacetic acid), a novel polymer created through the thermal treatment of α-hydroxy acids. rsc.orgresearchgate.net This polymer contains carboxylic acid, phenol, and lactone functionalities, offering multiple sites for further derivatization and cross-linking to create materials with tailored properties. rsc.orgmdpi.com The resulting polymers have potential applications in nanomedicine and organocatalysis and can be used as coatings for nanoparticles. rsc.orgresearchgate.net The versatility of the poly(benzofuran-co-arylacetic acid) structure allows for the creation of cured materials with controlled thermal properties, which is critical for applications in electronics and heat transfer. mdpi.com

Table 2: Polymer Systems Incorporating Benzofuran Moieties

| Polymer Type | Precursor Analogue | Potential Applications |

|---|---|---|

| Poly(benzofuran-co-arylacetic acid) | 4-Hydroxymandelic acid | Nanoparticle coatings, Nanomedicine, Organocatalysis rsc.orgresearchgate.net |

| Polyamides, Polyesters | General Benzofuran Derivatives | General polymer chemistry nih.govresearchgate.net |

The conjugated π-system of the benzofuran core imparts interesting photophysical properties to its derivatives, making them suitable for applications in dyes, pigments, and optical materials. nih.govresearchgate.net Benzofuran derivatives have been successfully used in the synthesis of dyes for applications such as dye-sensitized solar cells. nih.govresearchgate.net

Furthermore, the benzofuran scaffold is a key component in materials developed for Organic Light-Emitting Diodes (OLEDs). openreadings.eunih.govresearchgate.net Dibenzofuran-based compounds have been investigated as host materials in blue OLEDs due to their high triplet energy levels, which are necessary to prevent excitation transfer from the emitter to the host matrix. openreadings.eu The incorporation of benzofuran moieties into complex aromatic structures has led to the development of blue fluorescent emitters with high external quantum efficiencies and specific color coordinates suitable for display technologies. ingentaconnect.comrsc.org The inherent thermal stability and beneficial electrochemical behavior of benzofurans make them attractive for these applications. nih.gov

Chemo- and Biosensor Development

The fluorescent properties of benzofuran derivatives make them excellent candidates for the development of chemo- and biosensors. researchgate.net These sensors can detect specific analytes, such as metal ions, through changes in their fluorescence emission. chemisgroup.us Benzofuran-based fluorescent probes have been designed for the selective and sensitive detection of various metal ions, including Fe³⁺, Al³⁺, and Cu²⁺. chemisgroup.uschemisgroup.us

The sensing mechanism often relies on the interaction between the functional groups on the benzofuran scaffold and the target analyte, which modulates the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. chemisgroup.uschemisgroup.us For example, a benzofuran-based fluorescent dye has been used as a sensing agent in the design of fiber optic sensors. deu.edu.trchemisgroup.us The large Stokes shift observed in some of these dyes is advantageous as it allows the emitted fluorescence to be easily distinguished from the excitation source, resulting in a low background signal and high sensitivity. chemisgroup.us While not using the specific target compound, the development of an electrochemical sensor for the pesticide carbofuran, which contains a benzofuran core, demonstrates the utility of the benzofuran structure in sensor design.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

| 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |

| 4-Hydroxymandelic acid |

Catalytic Applications

A comprehensive review of the scientific literature and chemical databases reveals a notable absence of documented catalytic applications for this compound. Research on this specific compound and its derivatives has primarily focused on their roles as synthetic intermediates in the development of new pharmaceutical and biologically active molecules.

While the synthesis of the benzofuran scaffold itself often employs various catalytic strategies, including the use of transition metals like palladium and copper, there is no evidence to suggest that this compound is utilized as a catalyst in chemical transformations. nih.govacs.org The functional groups present on the molecule, a carboxylic acid and a bromo substituent, are typically exploited for further chemical modifications rather than for conferring catalytic activity.

Furthermore, searches for the application of this compound as a precursor for advanced materials with catalytic properties, such as in the synthesis of metal-organic frameworks (MOFs) or specialized organometallic complexes, have not yielded any specific examples. The design and synthesis of MOFs rely on organic linkers, often with specific geometries and coordinating groups, to build porous catalytic structures. wpi.eduoaes.cc Similarly, the development of organometallic catalysts involves the direct coordination of a metal to an organic ligand. There is no current literature to indicate that this compound has been employed in these capacities.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for 4-Bromo-1-benzofuran-3-carboxylic acid

Future research must prioritize the development of novel synthetic strategies that offer high regioselectivity and adhere to the principles of green chemistry. ontosight.ainih.gov Key areas for exploration include:

Advanced Catalytic Systems: While palladium- and copper-catalyzed reactions are staples in forming the benzofuran (B130515) core, future work should focus on developing catalysts that can direct functionalization specifically to the 4-position. numberanalytics.comelsevier.esnih.gov This could involve designing new ligand systems or exploring alternative transition metals that offer unique reactivity profiles. The use of catalysis is a cornerstone of green chemistry, enabling reactions with lower energy input and higher atom economy. elsevier.es

One-Pot and Tandem Reactions: Designing multi-step, one-pot procedures can significantly improve efficiency by reducing the need for intermediate isolation and purification. nih.govnih.gov A future goal would be to develop a tandem reaction that constructs the benzofuran ring and installs the bromine atom at the C-4 position in a single, streamlined process.